2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid
Overview
Description
“2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid” is a chemical compound . It is also known as DCPA or pyridafol. It is used in the agricultural industry as an herbicide to control weeds.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H7Cl2N3O3 . Its molecular weight is 264.06 g/mol.Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C8H7Cl2N3O3 . Its molecular weight is 264.06 g/mol.Scientific Research Applications
Chemical Synthesis and Derivative Exploration
A pivotal area of application for 2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid is in the chemical synthesis of novel compounds. Researchers have developed general routes for synthesizing a variety of pyridazin-3-one derivatives, showcasing the versatility of related compounds in forming a broad range of chemical structures with potential applications in drug development and materials science. For instance, the synthesis of pyridazin-3-one derivatives from active methylene compounds highlights the reactivity and utility of these compounds in generating fused azines and naphthyridine derivatives, showcasing the compound's role in creating pharmacologically relevant structures (Ibrahim & Behbehani, 2014).
Antimicrobial and Antioxidant Activity
Another significant application is the exploration of antimicrobial and antioxidant activities of derivatives. Novel pyridine and fused pyridine derivatives exhibit promising antimicrobial and antioxidant activities, hinting at the potential for developing new therapeutic agents based on modifications of the parent compound. Such studies are crucial for identifying new candidates for antibiotic and antioxidant formulations, addressing the growing concern over antibiotic resistance and oxidative stress-related diseases (Flefel et al., 2018).
Nucleophilic Displacement Reactions
Research into the reactivity of related compounds, such as methyl (3,6-dichloropyridazin-4-yl)acetate, with nucleophiles, reveals insights into the chemical behavior of these molecules, which is fundamental for synthetic chemistry applications. Such studies help in understanding the reactivity patterns and designing synthesis pathways for generating novel compounds with desired properties, thereby broadening the scope of applications in medicinal chemistry and materials science (Adembri et al., 1976).
Anticancer and Antitumor Activities
Derivatives of this compound have been evaluated for their anticancer and antitumor activities, demonstrating the potential for these compounds in cancer therapy. Through molecular docking studies and in vitro screenings, researchers aim to identify compounds with high efficacy against cancer cells, contributing to the development of new therapeutic options for cancer treatment. This area of research is critical for advancing our understanding of how chemical derivatives can be optimized for maximal therapeutic effects against various cancer types (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
2-[(3,6-dichloropyridazine-4-carbonyl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O3/c1-13(3-6(14)15)8(16)4-2-5(9)11-12-7(4)10/h2H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWJQLRQWMSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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